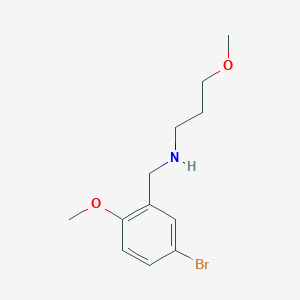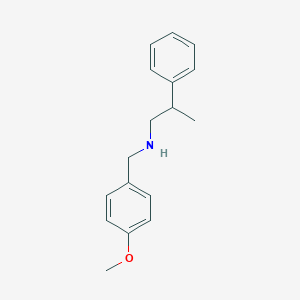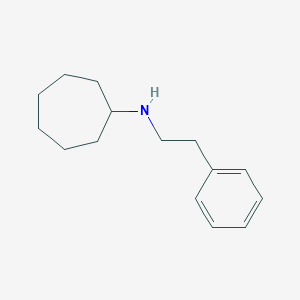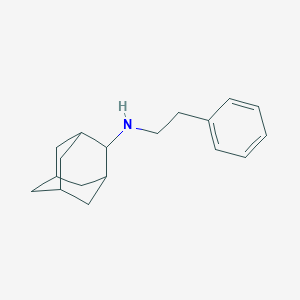
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multistep process, and its unique structure allows it to exhibit diverse biological and physiological effects.
作用机制
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits diverse biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the major advantages of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its diverse biological and physiological effects, which make it a potential candidate for the development of novel drugs. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. However, one of the limitations of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its potential toxicity, which requires careful evaluation before its use in vivo.
未来方向
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the development of novel drugs based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. Another potential direction is the evaluation of the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide as a diagnostic tool for the detection of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide and its potential applications in various fields. Finally, the evaluation of the toxicity and safety of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is necessary for its potential use in vivo.
合成方法
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves a multistep process that starts with the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-amine to give N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. The final product is obtained through purification using column chromatography.
科学研究应用
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a scaffold for the development of novel drugs. In pharmacology, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells. In material science, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential use as a building block for the development of novel materials.
属性
产品名称 |
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
分子式 |
C18H19N5O |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
InChI 键 |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
手性 SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)




![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)

